Home > Products > Screening Compounds P133490 > Beta-amyloid peptide(1-40)
Beta-amyloid peptide(1-40) -

Beta-amyloid peptide(1-40)

Catalog Number: EVT-246956
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-amyloid peptide (1-40) is produced from the amyloid precursor protein, which is encoded by a gene located on chromosome 21. The peptide consists of an extracellular N-terminal domain, a hydrophobic transmembrane region, and a short C-terminal segment. It is classified as a neuropeptide and is part of a larger family of amyloid beta peptides that also includes beta-amyloid peptide (1-42), which is known for its greater aggregation propensity and toxicity compared to beta-amyloid peptide (1-40) .

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-amyloid peptide (1-40) can be accomplished using solid-phase peptide synthesis techniques. A common approach involves the use of 9-fluorenylmethyloxycarbonyl chemistry for the sequential addition of amino acids to a resin support. The process typically includes:

  1. Coupling: The first amino acid is attached to a resin via an ester bond.
  2. Deprotection: The protecting groups on side chains are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin using a mixture of sodium hydroxide and acetonitrile.
  4. Purification: High-performance liquid chromatography is employed to purify the synthesized peptide .

This method allows for high yields and purity, essential for subsequent biological studies.

Molecular Structure Analysis

Structure and Data

Beta-amyloid peptide (1-40) has been characterized using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy. The structure reveals that the C-terminal region adopts an alpha-helical conformation between residues 15 and 36, while the N-terminal region remains largely unstructured .

Key Structural Features:

  • Length: 40 amino acids
  • C-Terminal Helix: Residues 15–36 exhibit alpha-helical characteristics.
  • N-Terminus: Predominantly random coil structure.

The molecular weight of beta-amyloid peptide (1-40) is approximately 4330 Da, with specific mass spectrometry data confirming its identity .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-amyloid peptide (1-40) undergoes various chemical reactions that contribute to its aggregation behavior. In aqueous environments, it can form oligomers through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These oligomers can further aggregate into fibrils, a process that has been extensively studied due to its implications in Alzheimer's disease pathology.

Key reactions include:

  • Aggregation: Monomers combine to form dimers, trimers, and larger aggregates.
  • Fibril Formation: Extended beta-sheet structures are formed during aggregation, leading to amyloid fibrils .
Mechanism of Action

Process and Data

The mechanism by which beta-amyloid peptide (1-40) contributes to neurotoxicity involves several processes:

  1. Aggregation: The peptide aggregates into oligomers that disrupt neuronal cell membranes.
  2. Inflammatory Response: Aggregated forms trigger inflammatory pathways in glial cells, exacerbating neuronal damage.
  3. Synaptic Dysfunction: Accumulation of beta-amyloid disrupts synaptic function and leads to cognitive deficits associated with Alzheimer's disease .

Studies have demonstrated that even low concentrations of aggregated beta-amyloid can impair synaptic plasticity, which is crucial for learning and memory.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Beta-amyloid peptide (1-40) exhibits variable solubility depending on environmental conditions; it remains soluble in organic solvents like trifluoroethanol but aggregates in aqueous solutions.

Chemical Properties

  • Stability: The peptide's stability is influenced by pH and temperature; under physiological conditions, it tends to aggregate rapidly.

Relevant Data

Experimental studies indicate that modifications to the peptide's structure can alter its aggregation kinetics significantly, providing insights into potential therapeutic interventions .

Applications

Scientific Uses

Beta-amyloid peptide (1-40) serves several important roles in scientific research:

  1. Modeling Alzheimer's Disease: It is widely used in laboratory models to study the mechanisms of Alzheimer's disease.
  2. Drug Development: Researchers investigate compounds that can inhibit beta-amyloid aggregation as potential treatments for Alzheimer's disease.
  3. Imaging Studies: Modified forms of beta-amyloid peptide (1-40) are being explored as radiopharmaceuticals for imaging amyloid plaques in vivo using techniques like single photon emission computed tomography .
Biosynthesis and Degradation Pathways of Aβ(1-40)

Proteolytic Processing of Amyloid Precursor Protein (APP)

Amyloid Precursor Protein (APP) is a type I transmembrane glycoprotein constitutively expressed in various tissues, with APP695 being the predominant neuronal isoform. Proteolytic cleavage of APP occurs via two mutually exclusive pathways:

Amyloidogenic Pathway: Role of β- and γ-Secretases

The amyloidogenic pathway generates Aβ(1-40) through sequential cleavage:

  • β-Secretase (BACE1): Cleaves APP at the Asp1 site of the Aβ domain, producing soluble sAPPβ and membrane-bound C99 (β-CTF). BACE1 activity is optimal in acidic endosomal compartments (pH ~4.5) and requires substrate internalization [1] [3].
  • γ-Secretase: Processes C99 within the transmembrane domain, releasing Aβ peptides (including Aβ(1-40)) and the APP Intracellular Domain (AICD). This multisubunit complex (presenilin, nicastrin, PEN-2, APH-1) exhibits processive cleavage, yielding Aβ variants of 38–43 amino acids. Aβ(1-40) constitutes ~80% of secreted Aβ but is less aggregation-prone than Aβ(1-42) [1] [7].

Table 1: Key Enzymes in APP Amyloidogenic Processing

EnzymeCleavage SiteProductsCellular Compartment
β-Secretase (BACE1)Met671-Asp672sAPPβ + C99 fragmentEarly endosomes
γ-SecretaseMultiple sitesAβ(1-40), Aβ(1-42), AICD, P3Late endosomes/Golgi

Nonamyloidogenic Pathway: α-Secretase Cleavage and sAPPα Production

The nonamyloidogenic pathway precludes Aβ formation:

  • α-Secretase (ADAM10/17): Cleaves APP within the Aβ domain (Lys16-Leu17), releasing neuroprotective sAPPα and membrane-bound C83 (α-CTF). This cleavage occurs constitutively at the plasma membrane and is enhanced by protein kinase C activation [3] [9].
  • γ-Secretase: Further processes C83 to P3 peptide and AICD, preventing intact Aβ generation [1].

Enzymatic Regulation of Aβ(1-40) Production

Subcellular Compartmentalization of APP Processing

APP trafficking dictates cleavage fate:

  • Amyloidogenic processing: Internalized APP undergoes BACE1 cleavage in early endosomes, followed by γ-secretase activity in late endosomes/lysosomes. Clathrin-mediated endocytosis is critical for Aβ(1-40) generation [1] [3].
  • Nonamyloidogenic processing: Surface APP is preferentially cleaved by α-secretase. Perturbations in endosomal pH or vesicular sorting shift balance toward Aβ production [3].

Modulation by Presenilin and Nicastrin in γ-Secretase Complex

The γ-secretase complex tightly regulates Aβ(1-40) yield:

  • Presenilin (PSEN1/PSEN2): Catalytic subunit; >300 familial AD mutations alter γ-secretase processivity, increasing Aβ(1-42)/Aβ(1-40) ratios. Some mutations reduce total Aβ but elevate longer, toxic species [1] [6].
  • Nicastrin: Substrate-recruitment subunit that sterically hinders non-APP substrates. Its extracellular domain ensures correct substrate docking, influencing cleavage precision [1] [9].

Clearance Mechanisms of Aβ(1-40)

Enzymatic Degradation via Neprilysin and Insulin-Degrading Enzyme

Aβ(1-40) is degraded by metalloproteases:

  • Insulin-Degrading Enzyme (IDE): Binds Aβ(1-40) via exosite interactions (Km = 2.0 ± 0.1 μM) and degrades it extracellularly and in cytosol. IDE activity is reduced by 30–40% in AD brains, correlating with Aβ accumulation [8] [9].
  • Neprilysin (NEP): Membrane-bound ectoenzyme cleaves Aβ(1-40) at multiple sites (e.g., Phe19-Phe20, Gly25-Ser26). NEP expression declines with age, a key risk factor for sporadic AD [3] [9].Other enzymes (ECE-1, MMP-9) contribute minor degradation roles.

Blood-Brain Barrier Efflux Transporters: LRP1 and RAGE Interactions

BBB transport regulates brain Aβ(1-40) homeostasis:

  • LRP1 (Low-Density Lipoprotein Receptor-Related Protein-1): Mediates Aβ(1-40) efflux from brain to blood via endothelial transcytosis. LRP1 expression is downregulated in AD, impairing clearance [2] [9].
  • RAGE (Receptor for Advanced Glycation End-products): Facilitates Aβ(1-40) influx into the brain, creating a pathologic feedback loop. RAGE upregulation in AD exacerbates neuronal stress [2] [6].

Table 2: Aβ(1-40) Clearance Mechanisms

MechanismKey ComponentsFunctionAlteration in AD
Enzymatic DegradationIDE, NeprilysinHydrolyze soluble Aβ(1-40)Activity reduced by 30–40%
BBB EffluxLRP1Transports Aβ(1-40) to peripheryExpression decreased
BBB InfluxRAGEImports peripheral Aβ(1-40) into brainExpression increased

Compound Names in Article:

  • Beta-amyloid peptide(1-40)
  • Amyloid Precursor Protein (APP)
  • β-Secretase (BACE1)
  • γ-Secretase
  • α-Secretase (ADAM10/17)
  • Insulin-Degrading Enzyme (IDE)
  • Neprilysin (NEP)
  • Low-Density Lipoprotein Receptor-Related Protein-1 (LRP1)
  • Receptor for Advanced Glycation End-products (RAGE)

Properties

Product Name

Beta-amyloid peptide(1-40)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.